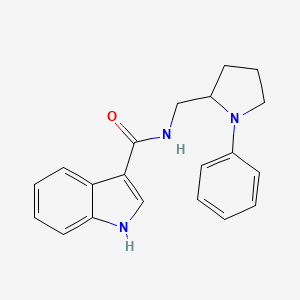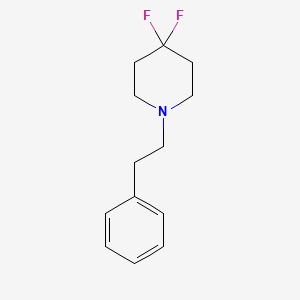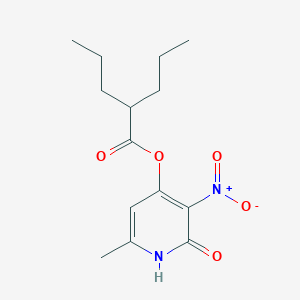
6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide” is a compound that contains a pyridazine ring . Pyridazine and its derivative, pyridazinone, are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 51 bonds, including 31 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 4 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyridazine .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on heterocyclic compounds has shown the versatility of morpholino groups in chemical reactions. For instance, studies on pyrimidotriazinones demonstrated their reactivity with morpholine, leading to the synthesis of various derivatives with potential applications in material science and pharmaceuticals (Clark & Smith, 1972).
Crystal Structure Analysis
The crystal structure of compounds similar to "6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide" has been determined, revealing insights into their molecular arrangement and potential implications for their reactivity and interaction with biological targets. For example, the crystal structure of a related 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide provided a foundation for understanding its inhibitory activity against cancer cell proliferation (Lu et al., 2017).
Antitumour Activity
Several studies have synthesized and evaluated the antitumor activity of morpholino-containing compounds. These compounds have shown distinct inhibitory capacities against the proliferation of cancer cell lines, such as A549 and BGC-823, highlighting their potential as antitumor agents (Ji et al., 2018).
Biological Evaluation and Antiproliferative Activity
Research has extended into evaluating the biological activities of these compounds, including their antiproliferative effects on various cancer cell lines. The design, synthesis, and crystal structure analysis of these compounds provide a basis for understanding their mechanism of action and potential therapeutic applications (Lu et al., 2020).
Propiedades
IUPAC Name |
6-morpholin-4-yl-N-(2-phenoxyethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(18-8-11-24-14-4-2-1-3-5-14)15-6-7-16(20-19-15)21-9-12-23-13-10-21/h1-7H,8-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUTXVBHWCDUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid](/img/structure/B2601852.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2601854.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2601856.png)
![Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2601859.png)
![(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2601860.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride](/img/structure/B2601861.png)




